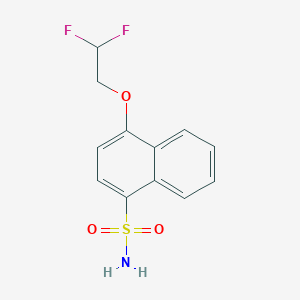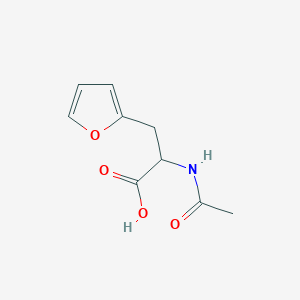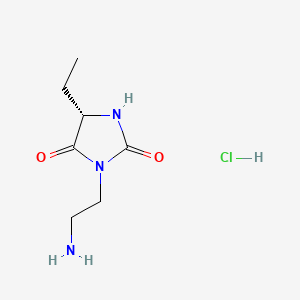
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with an aminoethyl group and an ethyl group The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylamine with a suitable imidazolidine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.
Substitution: The aminoethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are often performed in anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, and are usually conducted in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the aminoethyl group.
Aplicaciones Científicas De Investigación
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidine-2,4-dione: A parent compound with similar structural features but lacking the aminoethyl and ethyl substitutions.
3-(2-aminoethyl)-5-methylimidazolidine-2,4-dione: A similar compound with a methyl group instead of an ethyl group.
5-(2-aminoethyl)-3-ethylimidazolidine-2,4-dione: A positional isomer with different substitution patterns.
Uniqueness
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminoethyl and ethyl groups enhances its reactivity and potential for interaction with biological targets. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H14ClN3O2 |
|---|---|
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
(5S)-3-(2-aminoethyl)-5-ethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H13N3O2.ClH/c1-2-5-6(11)10(4-3-8)7(12)9-5;/h5H,2-4,8H2,1H3,(H,9,12);1H/t5-;/m0./s1 |
Clave InChI |
AORUAXUXLLECSX-JEDNCBNOSA-N |
SMILES isomérico |
CC[C@H]1C(=O)N(C(=O)N1)CCN.Cl |
SMILES canónico |
CCC1C(=O)N(C(=O)N1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


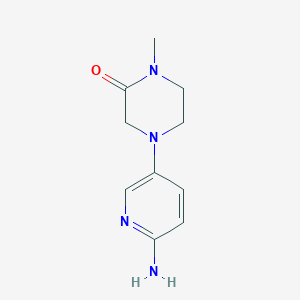
![2-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]morpholine hydrochloride](/img/structure/B13507161.png)
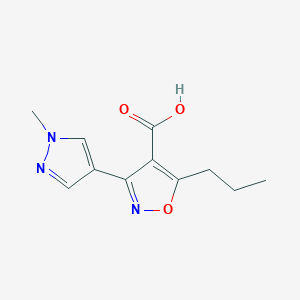

![7-(1H-pyrazol-1-yl)-N4-[(pyridin-3-yl)methyl]quinoline-2,4-diamine](/img/structure/B13507188.png)
![3-[(6-Bromopyridin-2-yl)oxy]propan-1-aminehydrochloride](/img/structure/B13507193.png)
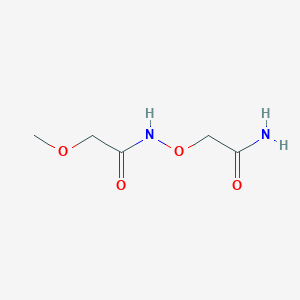
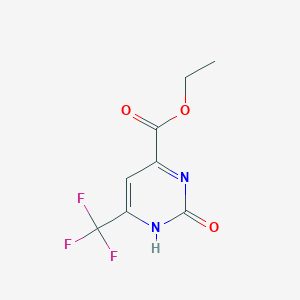
![4-amino-2-[(3R,4S)-2,6-dioxo-4-(trifluoromethyl)piperidin-3-yl]isoindole-1,3-dione](/img/structure/B13507213.png)
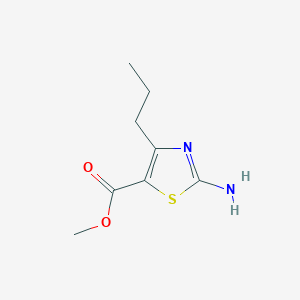
![Ethyl 3-[2-(2-aminoethoxy)ethoxy]propanoate](/img/structure/B13507223.png)
